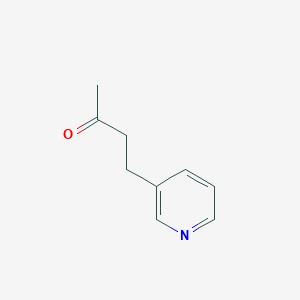

4-(Pyridin-3-yl)butan-2-one

Description

Contextualization of Pyridine (B92270) Ketones in Contemporary Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are foundational heterocyclic compounds in medicinal chemistry, with a significant number of FDA-approved drugs containing this structural motif. nih.govijnrd.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets like enzymes and receptors, thereby influencing the pharmacokinetic properties of a drug. nih.gov

Pyridine ketones, as a subclass, are important pharmacophores that contribute to a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net Their utility in organic synthesis stems from the reactivity of the ketone group, which can undergo various transformations such as reduction to an alcohol, oxidation, or nucleophilic addition, allowing for the construction of diverse molecular architectures. smolecule.com

Overview of Research Significance of 4-(Pyridin-3-yl)butan-2-one Analogues and their Structural Variants

The structural framework of this compound has been a template for the development of various analogues with significant biological activities. For instance, derivatives of this compound have been investigated for their potential as anti-tubercular agents. smolecule.com Research has shown that certain synthesized compounds based on this scaffold exhibit significant activity against Mycobacterium tuberculosis. smolecule.com

Furthermore, structural variants where the butanone side chain is modified or substituted have been synthesized and evaluated for different therapeutic applications. For example, oxime ester derivatives of a related compound, 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763), have demonstrated notable antifungal activity against plant pathogens. sioc-journal.cn The biological activity of these analogues underscores the importance of the pyridine-ketone scaffold in medicinal chemistry research.

Historical Development of Synthetic Methodologies and Reactivity Studies Pertaining to Pyridine Ketones

The synthesis of pyridine and its derivatives has a long history, with the first synthesis reported in 1876. nih.gov Over the years, numerous methods have been developed to construct the pyridine ring. One of the earliest and most well-known methods is the Hantzsch pyridine synthesis, first described in 1881, which involves the condensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.orgbeilstein-journals.org Another classical method is the Chichibabin pyridine synthesis, reported in 1924, which involves the reaction of aldehydes or ketones with ammonia. wikipedia.org

The introduction of a ketone group onto a pre-existing pyridine ring has been a subject of extensive research. Direct Friedel-Crafts acylation of pyridine is often challenging because the nitrogen atom deactivates the ring towards electrophilic substitution. youtube.comgcwgandhinagar.com To overcome this, alternative strategies have been developed. These include the use of metalated pyridines which can then react with acylating agents, or the generation of acyl radicals that can add to the pyridine ring. youtube.com More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of aryl ketones, including pyridine ketones. mdpi.comresearchgate.net

The reactivity of the ketone group in pyridine ketones has also been extensively studied. A significant area of research is the asymmetric reduction of the keto group to produce chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. d-nb.info Various transition-metal catalysts, including those based on rhodium, ruthenium, and iridium, have been developed to achieve high enantioselectivity in these hydrogenation and transfer hydrogenation reactions. d-nb.infoacs.orgdergipark.org.trrsc.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| CAS Number | 55161-19-8 |

| SMILES | CC(=O)CCC1=CN=CC=C1 |

| InChI Key | OAUNKLBPKLZUSD-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. uni.lusmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUNKLBPKLZUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498105 | |

| Record name | 4-(Pyridin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55161-19-8 | |

| Record name | 4-(Pyridin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 Pyridin 3 Yl Butan 2 One

Carbonyl Group Reactivity

The carbonyl group (C=O) is characterized by a polarized double bond, where the electronegative oxygen atom draws electron density from the carbon atom. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The reduction of the ketone functionality in 4-(Pyridin-3-yl)butan-2-one to a secondary alcohol, 4-(pyridin-3-yl)butan-2-ol, is a fundamental transformation. Various methods have been developed to achieve this with high levels of stereoselectivity.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comumn.edu It effectively reduces this compound to its corresponding alcohol, 4-(Pyridin-3-yl)butanol. smolecule.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This initial attack breaks the C=O pi bond, creating a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol like methanol (B129727) or ethanol) to yield the final alcohol product. youtube.comlibretexts.org

While standard NaBH₄ reductions of prochiral ketones without chiral auxiliaries result in a racemic mixture, stereoselectivity can be induced. The addition of Lewis acids, such as manganese(II) chloride, can facilitate highly diastereoselective reductions in related systems by forming a chelate that directs the approach of the hydride reagent. researchgate.net

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 4-(Pyridin-3-yl)butan-2-ol |

Catalytic hydrogenation and transfer hydrogenation offer powerful alternatives for the asymmetric reduction of ketones. These methods utilize transition metal complexes, often with chiral ligands, to achieve high enantioselectivity. d-nb.info A variety of metals, including ruthenium, rhodium, iridium, and iron, have been employed in catalysts for the reduction of pyridine (B92270) ketones. d-nb.info

Catalytic Hydrogenation involves the use of molecular hydrogen (H₂) as the hydrogen source. The substrate and hydrogen are activated on the surface of the metal catalyst, leading to the addition of hydrogen across the carbonyl double bond.

Transfer Hydrogenation uses a donor molecule, such as isopropanol or formic acid, as the source of hydrogen, which is transferred to the ketone mediated by the metal complex. d-nb.info This method can be advantageous as it often avoids the need for high-pressure hydrogenation equipment.

For 3-carbonyl pyridines, metal-free transfer hydrogenation systems have also been developed, for instance, using trichlorosilane in the presence of a catalyst like hexamethylphosphoramide (HMPA). mdpi.com

| Method | Catalyst Type | Common Hydrogen Source |

|---|---|---|

| Asymmetric Hydrogenation | Ruthenium, Rhodium, or Iridium complexes with chiral phosphine ligands | H₂ gas |

| Asymmetric Transfer Hydrogenation | Iron, Ruthenium, or Iridium complexes with chiral diamine or amino alcohol ligands | Isopropanol, Formic acid/triethylamine |

| Metal-Free Transfer Hydrogenation | Hexamethylphosphoramide (HMPA) | Trichlorosilane (HSiCl₃) |

Organometallic reagents can also serve as reducing agents for ketones. Dicyclopentylzinc has been shown to readily reduce a variety of heterocyclic ketones, including the structurally similar 3-acetylpyridine, to the corresponding secondary alcohols. nih.govresearchgate.net This reaction proceeds through a synchronous, six-membered transition state. nih.gov

A significant feature of this reaction is its potential for high enantioselectivity when performed in the presence of a chiral catalyst. For example, the reduction of 3-acetylpyridine with dicyclopentylzinc, catalyzed by (–)-(1R,2S)-ephedrine, yields (S)-1-(pyridin-3-yl)ethanol with excellent enantiomeric excess (>99% ee). nih.gov Furthermore, this system exhibits asymmetric amplifying autocatalysis, where the chiral alcohol product can itself act as a catalyst for its own formation, increasing the enantiomeric excess of the product. nih.gov

| Substrate | Reagent | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 3-Acetylpyridine | Dicyclopentylzinc | (–)-(1R,2S)-Ephedrine | (S)-1-(Pyridin-3-yl)ethanol | High | >99% |

| 3-Acetylpyridine | Dicyclopentylzinc | (S)-1-(Pyridin-3-yl)ethanol (92% ee) | (S)-1-(Pyridin-3-yl)ethanol | 55% (newly formed) | 96% |

Beyond reduction, the electrophilic carbonyl carbon of this compound is a target for a wide array of nucleophiles. This general reaction, known as nucleophilic addition, is fundamental to forming new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com The mechanism begins with the attack of the nucleophile on the carbonyl carbon, which leads to a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation, typically during an acidic workup, affords the final product. youtube.comlibretexts.org

The outcome of the reaction depends on the nature of the nucleophile. Strong, basic nucleophiles like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) lead to an irreversible addition, forming tertiary alcohols after workup. Weaker, less basic nucleophiles, such as cyanide (CN⁻) or alcohols, can add reversibly. masterorganicchemistry.com

| Nucleophile | Intermediate | Final Product (after protonation) | Product Class |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Magnesium Alkoxide | 2-Methyl-4-(pyridin-3-yl)butan-2-ol | Tertiary Alcohol |

| Cyanide Ion (e.g., from HCN/KCN) | Alkoxide | 2-Hydroxy-2-methyl-4-(pyridin-3-yl)butanenitrile | Cyanohydrin |

| Hydride Ion (e.g., from NaBH₄) | Alkoxide | 4-(Pyridin-3-yl)butan-2-ol | Secondary Alcohol |

Stereoselective Reduction Reactions

Pyridine Ring Reactivity

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iqimperial.ac.uk This electronic characteristic makes its reactivity distinct from that of benzene (B151609).

Reactivity towards Electrophiles : The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution (e.g., nitration, halogenation). uoanbar.edu.iq Reactions require vigorous conditions, and substitution, when it occurs, is directed to the C-3 position, which is the least electron-deficient carbon. Furthermore, in acidic media, the nitrogen atom is protonated to form a pyridinium ion, which further deactivates the ring to electrophilic attack. uoanbar.edu.iq

Reactivity towards Nucleophiles : The pyridine ring is activated towards nucleophilic attack, particularly at the C-2 (alpha) and C-4 (gamma) positions, which bear the greatest partial positive charge. uoanbar.edu.iqimperial.ac.uk For nucleophilic aromatic substitution to occur, a good leaving group must be present at one of these positions. In this compound, which lacks such a leaving group, this reaction is not facile.

Reactivity at the Nitrogen Atom : The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital and is available for reaction with electrophiles and acids. uoanbar.edu.iq This imparts basic properties to the molecule, allowing it to form salts with acids. The nitrogen can also act as a nucleophile, reacting with alkyl halides to form N-alkylpyridinium salts or with peroxy acids to form N-oxides.

| Reaction Type | Reactivity Level | Site of Reaction | Example Product Type |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Very Low / Deactivated | C-3 (if forced) | Substituted pyridine ring |

| Nucleophilic Aromatic Substitution | Low (no leaving group) | N/A | N/A |

| Reaction at Nitrogen | High | Nitrogen lone pair | Pyridinium salt, N-oxide |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(pyridin-3-yl)butan-2-ol |

| Sodium Borohydride |

| Manganese(II) chloride |

| Trichlorosilane |

| Hexamethylphosphoramide (HMPA) |

| Dicyclopentylzinc |

| 3-Acetylpyridine |

| (–)-(1R,2S)-Ephedrine |

| (S)-1-(Pyridin-3-yl)ethanol |

| Grignard Reagents |

| Organolithium Compounds |

| 2-Methyl-4-(pyridin-3-yl)butan-2-ol |

| 2-Hydroxy-2-methyl-4-(pyridin-3-yl)butanenitrile |

| Benzene |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene. The nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. This protonation forms a pyridinium ion, which further deactivates the ring to a significant degree, making substitution even more difficult.

In this compound, the butan-2-one substituent is located at the C-3 position. For any subsequent EAS reaction, the regiochemical outcome is determined by the combined directing effects of the ring nitrogen and the existing alkyl-ketone substituent. The pyridine nitrogen directs electrophiles primarily to the C-3 and C-5 positions. Since the C-3 position is already occupied, the C-5 position is a likely target. However, attack at the C-2, C-4, and C-6 positions is strongly disfavored because the resulting cationic intermediates (sigma complexes) would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen atom, a highly unstable arrangement.

The intermediate formed by electrophilic attack at the C-3 (or C-5) position is more stable because none of the resonance structures place a positive charge on the nitrogen atom. Therefore, electrophilic substitution on this compound, while requiring harsh conditions, would be expected to yield products substituted at the positions meta to the nitrogen, primarily C-5.

| Position of Attack | Relative Stability of Intermediate | Reasoning |

|---|---|---|

| C-2, C-4, C-6 | Less Stable | A resonance structure of the cationic intermediate places a positive charge on the electronegative nitrogen atom. |

| C-5 | More Stable | Resonance structures distribute the positive charge across the carbon atoms without placing it on nitrogen. |

Dearomatization and Subsequent Rearomatization Pathways in Pyridine Editing

Recent advancements in synthetic chemistry have introduced "skeletal editing," a powerful strategy for modifying the core structure of molecules. For pyridines, this often involves a dearomatization–rearomatization sequence. mdpi.comrsc.org Direct skeletal editing of pyridines is challenging due to the high energy barrier associated with breaking aromaticity. mdpi.com

The process typically begins with the activation of the pyridine ring, often by N-alkylation or N-acylation, to form a pyridinium salt. This activation enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic attack. The addition of a nucleophile leads to the formation of a non-aromatic dihydropyridine (B1217469) intermediate—a dearomatization step. nih.govchim.it This dearomatized intermediate can then undergo various transformations, such as cycloadditions or rearrangements, before a final elimination or oxidation step restores the aromaticity of the ring (rearomatization). mdpi.comrsc.org This sequence allows for the formal insertion, deletion, or replacement of atoms within the pyridine core. nih.govorganicchemistrytutor.comlibretexts.org

This compound can serve as a substrate in such pathways. For instance, after activation of the nitrogen, a nucleophile could add to the C-2 or C-6 position, leading to a dearomatized intermediate. The specific reaction pathways available to this intermediate would depend on the nature of the nucleophile and the reaction conditions, offering a potential route to novel molecular scaffolds derived from the original pyridine structure.

Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound, featuring both a nucleophilic/basic nitrogen center and an electrophilic carbonyl group connected by a flexible alkyl chain, is well-suited for intramolecular cyclization reactions. These reactions can be promoted under either acidic or basic conditions.

Under Brønsted acid catalysis, the carbonyl oxygen of the butan-2-one side chain can be protonated, enhancing its electrophilicity. Simultaneously, the pyridine ring can act as an intramolecular nucleophile. However, given the deactivation of the ring, a more plausible pathway involves the acid-catalyzed formation of an enol. Research on related alkylpyridines has shown that side chains containing ketone electrophiles can participate in intramolecular aldol-like condensations. nih.gov For this compound, this could involve the enol form of the ketone attacking an activated position on the pyridine ring, or more likely, the alpha-carbon of the ketone acting as a nucleophile. However, cyclization involving the C-2 or C-4 positions of the pyridine ring would be more favorable, leading to the formation of fused ring systems. Such intramolecular condensations are powerful methods for constructing bicyclic heterocyclic scaffolds. nih.gov

While direct evidence for furanium ion formation from this compound is not prominent in the literature, related cyclization mechanisms to form furan rings are well-established. These typically involve the cyclization of 1,4-dicarbonyl compounds or related structures. An analogous, albeit hypothetical, pathway for this compound could be envisioned under specific oxidative or acidic conditions that might functionalize the side chain to create a suitable precursor for an intramolecular cyclization leading to a furan-containing product. For example, acid-catalyzed cyclization of the enol onto the pyridine nitrogen followed by subsequent rearrangement could be a potential, though speculative, route. The more probable cyclization pathways remain those that form fused rings through aldol or Friedel-Crafts-type mechanisms. mdpi.comnih.gov

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, detailed information about the chemical environment of individual atoms and their connectivity can be obtained.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide the foundational data for the structural assignment of 4-(Pyridin-3-yl)butan-2-one. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, and signal multiplicity in ¹H NMR reveals the number of adjacent protons.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the aliphatic butanone chain. The pyridine protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the aliphatic chain will appear more upfield. Specifically, the methyl protons adjacent to the carbonyl group are expected to be a singlet, while the two methylene (B1212753) groups will appear as triplets due to coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbon is characteristically found far downfield (δ > 200 ppm), while the aromatic carbons of the pyridine ring appear in the δ 120-150 ppm range. libretexts.orgdocbrown.info The aliphatic carbons absorb at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (CH₃) | 2.1 - 2.2 | Singlet (s) |

| H-3 (CH₂) | 2.7 - 2.8 | Triplet (t) |

| H-4 (CH₂) | 2.9 - 3.0 | Triplet (t) |

| Pyridine H-5 | 7.2 - 7.4 | Doublet of doublets (dd) |

| Pyridine H-6 | 8.4 - 8.5 | Doublet (d) |

| Pyridine H-2 | 8.5 - 8.6 | Doublet (d) |

| Pyridine H-4 | 7.6 - 7.7 | Doublet of triplets (dt) |

Predicted values are based on typical chemical shifts for butanone and 3-substituted pyridine moieties. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~30 |

| C-2 (C=O) | >200 |

| C-3 (CH₂) | ~45 |

| C-4 (CH₂) | ~27 |

| Pyridine C-3' | ~135 |

| Pyridine C-5' | ~123 |

| Pyridine C-6' | ~147 |

| Pyridine C-2' | ~150 |

| Pyridine C-4' | ~136 |

Predicted values are based on typical chemical shifts for butanone and 3-substituted pyridine moieties. libretexts.orgdocbrown.info

To confirm the assignments made from 1D NMR and to establish the precise connectivity within the molecule, 2D NMR experiments are utilized. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful, as it maps correlations between protons and the carbon atoms to which they are directly attached.

The presence of a nitrogen atom in the pyridine ring and a carbonyl oxygen makes this compound a potential hydrogen bond acceptor. NMR spectroscopy is a sensitive technique for studying these non-covalent interactions. nsf.gov The formation of a hydrogen bond typically causes a downfield shift (increase in δ) for the proton involved in the bond. nih.gov

The hydrogen-bonding capability can be investigated by monitoring changes in the ¹H NMR spectrum upon addition of a hydrogen-bond donor (e.g., methanol (B129727) or phenol) or by changing to a protic solvent. A downfield shift in the signals of the pyridine ring protons, particularly those closest to the nitrogen (H-2 and H-6), would indicate a hydrogen-bonding interaction at the nitrogen atom. nsf.gov Similarly, shifts in the protons on the carbon adjacent to the carbonyl group (H-3) could suggest interaction at the ketone oxygen. These experiments provide insight into the intermolecular forces that govern the compound's behavior in solution. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, a critical step in its identification. For this compound (C₉H₁₁NO), the theoretical monoisotopic mass is 149.08406 Da. uni.lu

HRMS analysis, often using techniques like electrospray ionization (ESI), would detect the protonated molecule, [M+H]⁺. The measured m/z of this ion would be compared to the theoretical value to confirm the elemental composition.

Table 3: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₉H₁₁NO | 149.08406 |

| [M+H]⁺ | C₉H₁₂NO⁺ | 150.09134 |

| [M+Na]⁺ | C₉H₁₁NNaO⁺ | 172.07328 |

Data sourced from PubChemLite. uni.lu

When this compound is part of a complex mixture, such as a reaction mixture or a biological sample, its detection and quantification require a separation step coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 149, confirming the molecular weight. More importantly, the fragmentation pattern provides a structural fingerprint. For ketones, a common fragmentation is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this molecule, two primary alpha-cleavages are expected:

Loss of the propyl-pyridine radical to form the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 . This is often the base peak for simple ketones. docbrown.info

Loss of the methyl radical to form the [M-CH₃]⁺ ion at m/z 134 .

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing polar, non-volatile compounds and is often the method of choice for complex matrices. nih.gov Using a reversed-phase column, this compound can be separated from other components. Detection is typically achieved with ESI in positive ion mode, which would generate the protonated molecule [M+H]⁺ at m/z 150.09. uni.lu This technique is highly sensitive and can be used for quantitative analysis by monitoring the abundance of this specific ion, making it valuable for pharmacokinetic or metabolomic studies. researchgate.netnih.gov For enhanced sensitivity and specificity in complex samples, derivatization of the ketone group may be employed. longdom.org

Online Mass Spectrometry Techniques for Real-time Monitoring and Detection (e.g., Proton-Transfer-Reaction Mass Spectrometry, PTR-MS)

Online mass spectrometry techniques are indispensable for the real-time monitoring of volatile organic compounds (VOCs). Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a prime example of such a technique, offering high sensitivity and rapid analysis without extensive sample preparation. researcher.liferesearchgate.net The core principle of PTR-MS involves the use of hydronium ions (H₃O⁺) as reagent ions. nih.govaaqr.org These ions undergo soft chemical ionization by transferring a proton to target molecules that have a higher proton affinity than water, a characteristic of most organic compounds. nih.gov

For the analysis of this compound (C₉H₁₁NO, molecular weight: 149.19 g/mol ), PTR-MS would detect the protonated molecule, [M+H]⁺. uni.luchemsrc.comfluorochem.co.uk The expected mass-to-charge ratio (m/z) for this ion would be approximately 150.09. High-resolution instruments, such as Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS), can provide the exact mass of the protonated molecule, allowing for the determination of its elemental composition and helping to distinguish it from isobaric compounds. researchgate.netnih.gov

The coupling of PTR-MS with thermal desorption (TD) units can facilitate the online analysis of semi-volatile compounds or those present in aerosols, a method that shows a particular advantage for detecting ketones and aldehydes. aaqr.org While PTR-MS is highly sensitive, its specificity can be limited. nih.gov To differentiate between isomers, such as ketones and aldehydes, alternative reagent ions like NO⁺ can be employed. Ketones typically form cluster ions with NO⁺, whereas aldehydes may undergo hydride ion transfer, resulting in distinct m/z signals that aid in structural confirmation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. purdue.edupressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic (Pyridine) | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Ketone | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic (Pyridine) | C=C and C=N Ring Stretch | 1400 - 1600 | Medium to Weak |

| Alkane | C-H Bend | 1350 - 1470 | Medium |

X-ray Diffraction Analysis for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. mkuniversity.ac.in This technique provides detailed information on bond lengths, bond angles, and torsional angles, allowing for an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. mkuniversity.ac.inresearchgate.net

If a suitable single crystal of this compound were analyzed, X-ray diffraction would yield its crystal system, space group, and unit cell dimensions. mdpi.com Furthermore, the analysis would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which stabilize the crystal structure. mkuniversity.ac.inredalyc.org This structural information is crucial for understanding the compound's physical properties and can be correlated with data from computational studies. mkuniversity.ac.in

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a powerful strategy used to modify an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability by a specific instrument. For this compound, several derivatization techniques targeting its ketone functional group can be employed.

The reaction of the carbonyl group in this compound with hydroxylamine (B1172632) or its derivatives produces a stable oxime. This is a common strategy for the analysis of ketones by gas chromatography (GC).

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is widely used for trace analysis of carbonyl compounds. sigmaaldrich.comnih.gov PFBHA reacts with the ketone to form a PFB-oxime derivative. sigmaaldrich.comcdc.gov The multiple fluorine atoms in the PFB group make the derivative highly sensitive to electron capture detection (ECD), and it also provides a characteristic mass spectrum for GC-MS analysis. sigmaaldrich.comnih.gov The resulting oximes are thermally stable and exhibit good chromatographic properties. sigmaaldrich.com

Hydroxylamine Hydrochloride and Methoximation: Reaction with hydroxylamine hydrochloride forms the corresponding oxime, while reaction with methoxyamine hydrochloride yields a methoxime. These derivatives are more volatile and less polar than the parent ketone, and the derivatization protects the carbonyl group, preventing potential enolization or degradation during GC analysis.

2,4-Dinitrophenylhydrazine (2,4-DNPH) is a classic reagent for the detection and derivatization of aldehydes and ketones. researchgate.netlibretexts.org It reacts with the carbonyl group of this compound via a condensation reaction to form a 2,4-dinitrophenylhydrazone. ajpamc.com

These hydrazone derivatives are typically brightly colored, crystalline solids with sharp melting points, which historically aided in their identification. ijsrst.com For modern analysis, the formation of the hydrazone provides a chromophore that allows for sensitive detection using HPLC with UV-Vis detection. researchgate.net The reaction is robust and has been extensively used for the quantification of various carbonyl compounds. researchgate.netajpamc.com

Silylation is a common derivatization technique that involves replacing an active hydrogen atom (from groups like -OH, -NH₂, -SH) with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net While this compound does not possess such a group, it can be derivatized via its enol tautomer.

Ketones exist in equilibrium with their enol form, which contains a hydroxyl group. Potent silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA), can react with this enol form to produce a stable trimethylsilyl enol ether. brjac.com.brresearchgate.net This derivatization increases the compound's volatility and thermal stability, making it more amenable to analysis by GC-MS. researchgate.net The resulting TMS derivative often yields a clear molecular ion and predictable fragmentation patterns in the mass spectrum, aiding in structural confirmation and quantification. nih.gov

| Technique | Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Oxime Formation | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | Enhanced sensitivity for GC-ECD and GC-MS |

| Oxime Formation | Methoxyamine Hydrochloride | Methoxime | Increased volatility and stability for GC analysis |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | 2,4-Dinitrophenylhydrazone | Enables sensitive detection by HPLC-UV |

| Silylation | MSTFA or BSTFA | Trimethylsilyl enol ether | Increased volatility and stability for GC-MS analysis |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-(Pyridin-3-yl)butan-2-one, DFT can be employed to elucidate its electronic structure, predict its reactivity, and interpret its spectroscopic signatures.

Elucidation of Electronic Structure and Frontier Molecular Orbital Characteristics

The electronic behavior of this compound is governed by the interplay between the electron-withdrawing pyridine (B92270) ring and the ketone functional group. DFT calculations can map the electron density distribution, revealing sites susceptible to electrophilic or nucleophilic attack.

A key aspect of understanding a molecule's reactivity and electronic transitions is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For pyridine derivatives, the HOMO is often localized on the pyridine ring, while the LUMO distribution can vary depending on the substituents. In the case of this compound, the HOMO is expected to have significant contributions from the pyridine ring's π-system, while the LUMO is likely to be centered on the π* orbital of the pyridine ring and the carbonyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on DFT studies of related compounds.

| Molecular Orbital | Predicted Localization | Role in Reactivity |

| HOMO | Primarily on the pyridine ring (π-orbitals) | Electron-donating ability in reactions |

| LUMO | Distributed over the pyridine ring and carbonyl group (π*-orbitals) | Electron-accepting ability in reactions |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and electronic transitions |

Note: The exact energies and localizations would require specific DFT calculations on this compound.

Investigation of Reaction Mechanisms and Transition State Geometries

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. For this compound, this could be applied to understand its synthesis, such as in Kröhnke pyridine synthesis, or its potential metabolic pathways. By calculating the energies of reactants, products, and transition states, reaction barriers can be determined, providing insights into the reaction kinetics. For instance, theoretical studies on the reactions of pyridyl radicals with oxygen have utilized DFT to determine the geometries of intermediates and transition states, providing a framework for understanding the oxidation of pyridine-containing compounds lu.se.

Prediction and Interpretation of Spectroscopic Parameters

Computational spectroscopy, using DFT, can predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. For this compound, calculated vibrational frequencies can aid in the assignment of experimental spectra. The characteristic C=O stretching frequency of the ketone and the ring vibrations of the pyridine moiety are particularly amenable to DFT analysis. Theoretical studies on similar molecules, such as di-2-pyridyl ketone nicotinoylhydrazone, have demonstrated good agreement between experimental and DFT-computed vibrational frequencies sid.ir. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra, correlating the observed absorption bands with specific electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics Simulations for Conformational Sampling

The butane chain in this compound imparts significant conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule. By simulating the motion of atoms over time, MD can identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity or material properties of a flexible molecule can be highly dependent on its preferred conformation. For flexible ketones, conformational analysis using computational methods has been shown to be a valuable tool uwlax.edunih.govacs.org. An MD simulation would reveal the distribution of dihedral angles along the butane chain and the orientation of the pyridine ring relative to the ketone.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The way molecules of this compound interact with each other in the solid state or with biological targets is dictated by non-covalent interactions. These interactions are fundamental to crystal engineering and drug design.

Characterization of n→π Tetrel Interactions and C-H···O Contacts*

Recent studies have highlighted the importance of n→π* interactions, where a lone pair (n) from one atom donates electron density into an antibonding π* orbital of a nearby electrophilic center. In the context of this compound, an intermolecular n→π* interaction could occur between the nitrogen lone pair of the pyridine ring of one molecule and the carbonyl carbon (a tetrel center) of another. Such interactions, often termed tetrel bonds, have been characterized in complexes of pyridine with small ketones researchgate.net. This interaction is geometrically specific, often following the Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl group researchgate.net.

Furthermore, C-H···O contacts, a type of weak hydrogen bond, are expected to play a significant role in the crystal packing of this compound. These interactions would involve hydrogen atoms from the pyridine ring or the butane chain acting as donors and the carbonyl oxygen atom acting as the acceptor. The strength and geometry of C-H···O bonds can be characterized using computational methods, and their importance in molecular structure has been well-documented mdpi.comrsc.orgresearchgate.netdntb.gov.uaacs.org. The interplay of these n→π* tetrel interactions and C-H···O contacts would likely be a determining factor in the supramolecular assembly of this compound. Theoretical and crystallographic studies on related pyridine derivatives have shown the prevalence and importance of such weak non-covalent interactions in stabilizing crystal structures scispace.comresearchgate.netias.ac.innih.gov.

Theoretical Studies of Hydrogen Bonding Networks

A theoretical investigation into the hydrogen bonding networks of this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). These studies would model the interactions between a molecule of this compound and other molecules, including itself (self-association) or solvent molecules (e.g., water).

Key aspects that would be investigated include:

Identification of Hydrogen Bond Donors and Acceptors: The primary hydrogen bond acceptor sites are the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. In the presence of protic solvents, these sites would be expected to form hydrogen bonds.

Interaction Energies: Calculations would quantify the strength of these hydrogen bonds, providing data in kJ/mol or kcal/mol. This would help in understanding the stability of different hydrogen-bonded complexes.

Geometric Parameters: The studies would determine the optimal bond lengths and angles of the hydrogen bonds (e.g., N···H-O or O···H-O distances).

Without specific studies on this compound, no quantitative data on its hydrogen bonding network can be presented.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is achieved by exploring the molecule's potential energy surface (PES). A PES is a multi-dimensional surface that relates the molecule's energy to its geometry.

A computational exploration of the potential energy surface of this compound would involve:

Scanning Dihedral Angles: Systematically rotating the single bonds within the molecule, particularly the C-C bonds of the butyl chain and the C-C bond connecting the chain to the pyridine ring.

Locating Minima and Saddle Points: The low-energy points on the PES correspond to stable conformers (local minima), while the points of maximum energy along the pathway between two minima represent transition states (saddle points).

Determining Relative Energies: The calculations would provide the relative energies of each conformer, allowing for the determination of the most stable (global minimum) conformation and the population of each conformer at a given temperature.

Synthetic Utility and Advanced Applications of 4 Pyridin 3 Yl Butan 2 One and Its Derivatives

Role as Key Intermediates in Complex Molecule Synthesis

4-(Pyridin-3-yl)butan-2-one serves as a pivotal precursor in the synthesis of a variety of complex molecules, leveraging the reactivity of both its ketone functional group and the pyridine (B92270) ring. Its structural framework is particularly amenable to the construction of alkaloid skeletons and other biologically active compounds.

Precursors for Alkaloids and Natural Products (e.g., Nicotine (B1678760) Synthesis)

The utility of this compound and its derivatives is well-documented in the synthesis of nicotine and its analogues. Nicotine, a prominent alkaloid, contains a pyridine ring linked to a pyrrolidine (B122466) ring. Various synthetic strategies have been developed that utilize precursors structurally related to this compound.

One common approach involves the cyclization of intermediates derived from 4-(pyridin-3-yl)butane-1,4-diol, which can be synthesized from 4-hydroxy-1-(pyridin-3-yl)butan-1-one. This demonstrates the importance of the pyridylbutanone framework in accessing the core structure of nicotine.

Furthermore, derivatives such as 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, also known as pseudooxynicotine (B1209223), are direct precursors in several synthetic and biosynthetic pathways to nicotine. mdpi.com Enzymatic reduction of pseudooxynicotine using ketoreductase enzymes can yield nicotine directly. mdpi.com This highlights the significance of the 4-(pyridin-3-yl)butan-1-one skeleton in both chemical and biotechnological routes to this important alkaloid.

The following table summarizes key intermediates and their roles in the synthesis of nicotine:

| Intermediate | Role in Nicotine Synthesis |

|---|---|

| 4-Hydroxy-1-(pyridin-3-yl)butan-1-one | Precursor to 1-(Pyridin-3-yl)butane-1,4-diol for subsequent cyclization. |

| 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one (Pseudooxynicotine) | Direct precursor for enzymatic reduction to nicotine. mdpi.com |

Building Blocks for the Development of Advanced Pharmaceutical and Agrochemical Compounds

The presence of both a ketone and a pyridine ring allows for a wide range of chemical modifications. The ketone can be a handle for nucleophilic additions, reductions to alcohols, or conversion to other functional groups. The pyridine ring can be functionalized through various substitution reactions. This dual reactivity makes it a valuable building block for creating libraries of compounds for drug discovery and agrochemical research.

The development of trifluoromethylpyridine (TFMP) derivatives, for example, has been a major focus in the agrochemical industry. These compounds often exhibit enhanced biological activity. The butanone side chain of this compound could be modified to incorporate fluorine atoms, potentially leading to new agrochemical candidates.

Design and Synthesis of Chiral Ligands and Catalysts for Asymmetric Transformations

The development of chiral ligands is crucial for asymmetric catalysis, which is a powerful tool for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Pyridine-containing ligands are widely used due to the coordinating ability of the nitrogen atom.

While direct synthesis of chiral ligands from this compound is not extensively reported, its structure presents several possibilities for the creation of chiral ligands. The ketone functionality can be a starting point for introducing chirality. For example, asymmetric reduction of the ketone would lead to a chiral alcohol. This chiral center can then be incorporated into a larger ligand structure.

Furthermore, the methylene (B1212753) groups adjacent to the ketone and the pyridine ring could be functionalized to introduce chiral substituents. The synthesis of chiral pyridine derivatives is an active area of research, and ketones are versatile starting materials for such transformations. For example, optically active α-substituted ketones can be synthesized through methods like baker's yeast-mediated asymmetric reduction of α,β-unsaturated ketones having a pyridyl ring. scribd.com

The general strategy for creating chiral ligands from pyridyl ketones could involve:

Asymmetric modification of the ketone (e.g., reduction, alkylation).

Functionalization of the side chain to introduce other coordinating groups (e.g., phosphines, amines).

Derivatization of the pyridine ring.

These strategies could lead to the formation of bidentate or tridentate chiral ligands, which are highly valuable in asymmetric catalysis for reactions such as hydrogenation, C-H activation, and cycloadditions. acs.orgresearchgate.net

Development of Advanced Functional Materials (e.g., Optoelectronic Applications)

Organic functional materials with specific optoelectronic properties are at the forefront of materials science research, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The properties of these materials are intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the presence of donor and acceptor groups.

Pyridine-containing compounds are of interest in this field due to the electron-withdrawing nature of the pyridine ring, which can be tuned by substitution. While there is no specific literature detailing the use of this compound in optoelectronic materials, its fundamental structure offers potential.

The pyridine ring can act as an electron-accepting unit. By chemically modifying the butanone side chain to introduce electron-donating groups or to extend the π-conjugation, it might be possible to create push-pull systems. These systems are known to exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which can be beneficial for nonlinear optical (NLO) applications.

For instance, the ketone group could be used in condensation reactions with various aromatic or heteroaromatic amines to create larger conjugated systems. The resulting molecules could then be investigated for their fluorescence, phosphorescence, and charge transport properties. The development of organic materials for optoelectronics is a rapidly evolving field, and the exploration of novel molecular scaffolds derived from readily available building blocks like this compound could lead to the discovery of new functional materials. mdpi.com

Applications in Immunological Research (e.g., Hapten Synthesis)

In immunological research, haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This principle is used to develop vaccines and diagnostic tools. The synthesis of haptens that mimic the structure of a target molecule is a key step in this process.

This compound shares a structural resemblance to the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent procarcinogen found in tobacco smoke. The pyridyloxobutyl moiety is a key structural feature of NNK. Therefore, derivatives of this compound can be used as haptens to generate antibodies that specifically recognize NNK.

For example, a functionalized derivative of NNK, which closely mimics its structural features including the pyridyloxobutyl moiety and the adjacent ketone, has been synthesized and conjugated to a carrier protein to induce an antibody response against NNK. This approach is being explored for the development of anti-nicotine and anti-NNK vaccines, which could be used for smoking cessation or to mitigate the carcinogenic effects of tobacco smoke.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. Host-guest chemistry is a central part of this field, where a larger host molecule can selectively bind a smaller guest molecule.

The structure of this compound contains functionalities that can participate in various non-covalent interactions. The pyridine nitrogen is a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions. The ketone oxygen is also a hydrogen bond acceptor. These features make it a potential building block for the design of supramolecular assemblies and host molecules.

While there are no specific host-guest systems reported that utilize this compound as the primary host, the principles of molecular recognition suggest its potential. For example, it could be incorporated into larger macrocyclic structures to create a cavity for guest binding. The pyridine and ketone groups could act as binding sites for complementary guest molecules through hydrogen bonding or coordination with metal ions.

Studies on the interaction of pyridine with small ketones have shown the formation of complexes through n→π* interactions between the pyridine nitrogen lone pair and the ketone carbonyl group. This type of interaction is a key driving force in the formation of supramolecular structures. The understanding of these fundamental interactions can guide the design of more complex host-guest systems based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(Pyridin-3-yl)butan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using pyridine derivatives and acetyl chloride, though pyridine's electron-deficient nature may require Lewis acid catalysts (e.g., AlCl₃) or microwave-assisted heating to improve yields . Alternatively, nucleophilic substitution on pre-functionalized ketones (e.g., 4-chlorobutan-2-one) with pyridinyl Grignard reagents can be explored. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR to identify the pyridinyl protons (δ 7.1–8.5 ppm) and ketone carbonyl (δ 205–210 ppm). FT-IR confirms the C=O stretch (~1710 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 163.0997 for C₉H₁₁NO). For ambiguous signals, 2D NMR (COSY, HSQC) resolves spin-spin coupling and carbon-proton correlations .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation risks. Store in a cool, dry place away from oxidizers. Spill management includes neutralization with inert absorbents (vermiculite) and disposal via hazardous waste protocols. Toxicity data for similar aromatic ketones suggest LD₅₀ > 2000 mg/kg (oral, rat), but acute exposure requires medical consultation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic or computational models of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) provides unambiguous bond lengths, angles, and torsion angles. For example, discrepancies in ketone geometry (e.g., planarity deviations) can be validated against experimental data. High-resolution structures also clarify hydrogen-bonding networks or π-π stacking between pyridine rings, which DFT calculations might over/underestimate .

Q. What strategies are effective for functionalizing this compound to explore its reactivity in catalysis or medicinal chemistry?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the ketone to 4-(Pyridin-3-yl)butan-2-ol, a potential chiral ligand.

- Condensation : Aldol reactions with aryl aldehydes under basic conditions yield α,β-unsaturated ketones for conjugation studies.

- Coordination Chemistry : The pyridine nitrogen can act as a ligand for transition metals (e.g., Ru or Pd complexes) in catalytic cycles. Monitor reaction progress via TLC and characterize adducts using X-ray crystallography or ESI-MS .

Q. How can researchers investigate the biological activity of this compound, given limited prior data?

- Methodological Answer :

- Target Identification : Perform molecular docking against proteins with pyridine-binding sites (e.g., kinases, cytochrome P450).

- In Vitro Assays : Screen for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., acetylcholinesterase).

- Metabolic Profiling : Use HPLC-MS to track metabolites in hepatic microsome models. Compare results to structurally related compounds (e.g., Zingerone derivatives with known antioxidant properties) .

Q. What advanced analytical techniques are critical for studying the compound’s stability under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV and identify byproducts using LC-QTOF-MS .

- Kinetic Studies : Use NMR spectroscopy to track tautomerization or oxidation in D₂O or DMSO-d₆. Computational models (e.g., Arrhenius plots) predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.